molecular formula C5H12Cl2N2 B083039 Chloro-bis(dimethylamino)-methylium chloride CAS No. 13829-06-6

Chloro-bis(dimethylamino)-methylium chloride

Cat. No. B083039
Key on ui cas rn: 13829-06-6
M. Wt: 171.07 g/mol
InChI Key: UWMLSXCBFHQUTH-UHFFFAOYSA-M
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Patent
US05767229

Procedure details

A solution of 2.5 ml (0.027 mol) of oxalyl chloride in 15 ml of anhydrous carbon tetrachloride is poured dropwise into a solution of 3.4 ml (0.027 mol) of tetramethylurea in 10 ml of anhydrous carbon tetrachloride kept stirring under a nitrogen atmosphere. While the stirring is continued, the reaction medium is maintained at reflux until the evolution of carbon dioxide and carbon monoxide gases has ceased. The formamidinium chloride obtained in the form of a white solid is dissolved at 0° C. in 30 ml of anhydrous acetonitrile.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[CH3:7][N:8]([CH3:14])[C:9](=O)[N:10]([CH3:12])[CH3:11].C(=O)=O.[C]=O>C(Cl)(Cl)(Cl)Cl>[Cl-:4].[CH3:7][N:8]([CH3:14])[C:9]([Cl:4])=[N+:10]([CH3:12])[CH3:11] |f:5.6,^3:17|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.4 mL
Type
reactant
Smiles
CN(C(N(C)C)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Stirring
Type
CUSTOM
Details
kept stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is maintained

Outcomes

Product
Name
Type
product
Smiles
[Cl-].CN(C(=[N+](C)C)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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